1-acetyl-6-bromo-3-methyl-3H-indol-2-one
Description
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
InChI Key |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetic Anhydride-Mediated Acetylation
The most straightforward method involves reacting 6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one with acetic anhydride under reflux conditions. In a representative procedure, 15 g (66.35 mmol) of the indolinone substrate was combined with 70 mL of acetic anhydride and heated at 110°C for 48 hours. After concentration, the crude product was purified via recrystallization from ethanol, yielding 8.8 g (50%) of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one as a light brown solid. Nuclear magnetic resonance (NMR) analysis confirmed the structure, with characteristic signals at δ 2.56 ppm (acetyl methyl group) and δ 1.42 ppm (C3-methyl group).
Optimization Considerations
-
Temperature and Time : Prolonged heating (≥48 hours) at 110°C is necessary to achieve moderate yields, as lower temperatures (e.g., 80°C) result in incomplete acetylation.
-
Solvent Choice : Ethanol is preferred for recrystallization due to its ability to dissolve impurities while sparing the product.
Cyclization of Nitroaryl Ethanone Precursors
Acid-Catalyzed Cyclization
An alternative route involves the cyclization of 1-aryl-2-bromo-2-(2-nitroaryl)ethanones in glacial acetic acid. For example, bromination of 1-aryl-2-(2-nitroaryl)ethanones with bromine in 1,2-dimethoxyethane, followed by heating in acetic acid at 80°C for 6 hours, yields 2-arylisatogens and their 5-bromo derivatives. Although this method primarily targets isatogens, adapting the substrate to include a methyl group at C3 could provide access to this compound.
Mechanistic Insights
-
The reaction proceeds via intramolecular nucleophilic attack of the nitro group on the electrophilic carbonyl carbon, followed by dehydration and bromine incorporation.
-
Yields for analogous cyclizations range from 70–90%, suggesting potential for high efficiency with optimized substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Key Parameters
-
Catalyst System : PdCl₂(dppf)·CH₂Cl₂ (2.5 mol%) provides optimal activity for C–C bond formation.
-
Base Selection : Cs₂CO₃ enhances reaction efficiency by facilitating transmetalation.
Hydrolysis and Rearrangement Pathways
Acidic Hydrolysis of Ester Precursors
Methyl (6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, synthesized via alkylation of 6-bromo-3-methylindolin-2-one with methyl bromoacetate, undergoes hydrolysis in trifluoroacetic acid (TFA) and sulfuric acid at 80°C. This method affords 6-bromo-3-methylindolin-2-one in 97% yield, which can subsequently be acetylated.
Advantages
-
High Yields : Near-quantitative conversion is achievable under acidic conditions.
-
Scalability : The procedure is amenable to multi-gram synthesis without significant yield loss.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Chemical Reactions Analysis
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Indole Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|
| 1-Acetyl-6-bromo-3-methyl-3H-indol-2-one | 1-Acetyl, 3-methyl, 6-bromo | C₁₁H₁₀BrNO₂ | 276.11 | Not Provided |
| 6-Bromo-1,3-dihydro-2H-indol-2-one | 6-Bromo, no N-substituents | C₈H₆BrNO | 212.04 | 99365-40-9 |
| 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | 1-Acetyl, 3-acetate, 5-bromo, 6-chloro | C₁₃H₁₀BrClNO₄ | 336.58 | Not Provided |
| 3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one | 6-Methoxy, 1-methyl, 3-bromoalkyl | C₁₄H₁₆BrNO₂ | 310.19 | Not Provided |
| 6-Bromo-3-[(2-chlorophenyl)amino]-2,3-dihydro-1H-indol-2-one | 6-Bromo, 3-(2-chlorophenyl)amino | C₁₄H₁₀BrClN₂O | 337.60 | Not Provided |
Key Observations :
- Bromine Position : Bromine at position 6 (target compound) vs. position 5 in 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate . Position 6 bromination may enhance steric effects in planar aromatic systems compared to position 5.
- In contrast, 6-bromo-1,3-dihydro-2H-indol-2-one lacks N-substituents, reducing steric hindrance .
- Functional Groups : The 3-methyl group in the target compound may hinder rotational freedom, while the methoxy group in 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one improves solubility in polar solvents .
Physicochemical Properties
- Lipophilicity: The acetyl group in the target compound increases logP compared to non-acetylated analogs like 6-bromo-1,3-dihydro-2H-indol-2-one (logP ~2.1 vs.
- Reactivity : Bromine at position 6 facilitates electrophilic aromatic substitution (e.g., Suzuki coupling), whereas 5-bromo-6-chloro derivatives () may exhibit dual reactivity for sequential functionalization.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
